3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
CAS No.: 2034549-09-0
Cat. No.: VC4184374
Molecular Formula: C21H23N3O2
Molecular Weight: 349.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034549-09-0 |
|---|---|
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | 349.434 |
| IUPAC Name | 3-(4-cyanophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C21H23N3O2/c22-14-17-5-3-16(4-6-17)7-8-20(25)24-21(18-9-12-26-13-10-18)19-2-1-11-23-15-19/h1-6,11,15,18,21H,7-10,12-13H2,(H,24,25) |
| Standard InChI Key | QWYPKMKFAKHIMI-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC=C(C=C3)C#N |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves multi-step organic reactions, including:
-
Formation of the Cyanophenyl Derivative:
-
Starting with commercially available 4-bromobenzonitrile, a coupling reaction (e.g., Suzuki or Heck reaction) introduces the desired substituents.
-
-
Amide Bond Formation:
-
The amide group is introduced via condensation between a carboxylic acid derivative and an amine precursor containing the pyridinyl-tetrahydropyran moiety.
-
-
Final Assembly:
-
The tetrahydro-2H-pyran ring is typically synthesized through cyclization reactions involving diols or related intermediates.
-
The synthetic route would require careful control of reaction conditions to ensure regioselectivity and high yields.
Applications and Biological Activity
This compound's structure suggests potential applications in medicinal chemistry due to the following features:
-
Cyanophenyl Group:
-
Known to enhance binding affinity for various biological targets, such as enzymes or receptors.
-
-
Pyridinyl Moiety:
-
Commonly found in drug molecules due to its ability to form hydrogen bonds and interact with active sites in proteins.
-
-
Tetrahydropyran Ring:
-
Increases solubility and metabolic stability, making it a desirable scaffold in drug design.
-
Potential Applications:
-
Pharmacology: The compound may act as an inhibitor for enzymes like kinases or proteases.
-
Radioligand Development: Its structural features suggest utility in imaging agents for positron emission tomography (PET).
-
Anti-inflammatory Agents: Similar compounds have demonstrated efficacy in inhibiting pathways like 5-lipoxygenase (5-LOX), which is implicated in inflammation .
Data Table: Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume